molecular formula C18H23N3O3 B3027407 tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate CAS No. 1286272-85-2

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B3027407
CAS No.: 1286272-85-2
M. Wt: 329.4
InChI Key: KBZYRUXHGSLTGS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39 . This compound is known for its unique structure, which includes a piperidine ring, a cyanobenzoyl group, and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyanobenzoyl chloride and tert-butyl carbamate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-chlorobenzoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate

Uniqueness

tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate is unique due to the presence of the cyanobenzoyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the compound’s potential therapeutic effects and its use as a biochemical probe further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(2-cyanobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-14-8-10-21(11-9-14)16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYRUXHGSLTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140343
Record name Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286272-85-2
Record name Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286272-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-cyanobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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